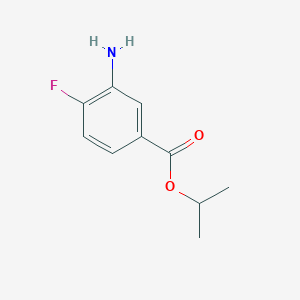

1-Methylethyl 3-amino-4-fluorobenzoate

Description

The Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly impacting pharmaceuticals, agrochemicals, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the physical, chemical, and biological characteristics of a parent compound. dovepress.com

In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, leading to improved pharmacokinetic profiles. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. enamine.net

In materials science, fluorinated compounds are integral to the development of advanced polymers with exceptional thermal stability and chemical resistance. The low polarizability of the C-F bond contributes to materials with low surface energy and unique dielectric properties.

Key Physicochemical Effects of Fluorination:

| Property | Impact of Fluorine Substitution |

| Metabolic Stability | Increased due to the high bond energy of the C-F bond. |

| Lipophilicity | Generally increased, which can improve membrane permeability. |

| Acidity/Basicity | Can be significantly altered in neighboring functional groups. |

| Conformation | Fluorine's steric and electronic effects can influence molecular shape. |

| Binding Interactions | Can participate in favorable interactions with biological targets. |

Contextualizing Aminobenzoate Esters as Versatile Synthetic Intermediates

Aminobenzoate esters are a class of organic compounds that feature both an amino group and an ester functional group attached to a benzene (B151609) ring. This dual functionality makes them exceptionally versatile building blocks in organic synthesis. The amino group can act as a nucleophile or be transformed into a wide array of other nitrogen-containing functionalities, while the ester group can undergo hydrolysis, amidation, or reduction.

These compounds are pivotal intermediates in the synthesis of a variety of important molecules, including pharmaceuticals, dyes, and polymers. For instance, para-aminobenzoic acid (PABA) and its derivatives are used in the synthesis of local anesthetics and are considered important building blocks in medicinal chemistry. mdpi.com The interplay between the electron-donating amino group and the electron-withdrawing ester group influences the reactivity of the aromatic ring, allowing for selective transformations.

Research Perspectives on 1-Methylethyl 3-amino-4-fluorobenzoate within Contemporary Organic Chemistry

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a synthetic intermediate. The combination of the fluorine atom, the amino group, and the isopropyl ester moiety within a single molecule presents a unique set of properties and reactive sites.

Structural Features and Potential Research Directions:

| Functional Group | Position | Potential Role in Synthesis | Research Interest |

| Fluorine | C4 | Modulating electronic properties and metabolic stability of derivatives. | Exploring its impact on the bioactivity of synthesized compounds. |

| Amino Group | C3 | A handle for further functionalization via acylation, alkylation, or diazotization. | Development of novel scaffolds for medicinal chemistry. |

| Isopropyl Ester | C1 | Can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. | Investigating its influence on solubility and crystallinity. |

The strategic placement of the fluorine and amino groups on the aromatic ring makes this compound an interesting target for researchers exploring structure-activity relationships in drug discovery. The amino group provides a convenient point for diversification, allowing for the synthesis of libraries of related compounds for biological screening. The fluorine atom, ortho to the amino group, can influence the conformation and basicity of the amine, potentially leading to unique binding interactions with biological targets.

In the field of synthetic methodology, the development of efficient and scalable routes to this compound and related compounds is an area of active interest. Research in this domain would likely focus on late-stage fluorination techniques or the use of fluorinated starting materials to construct the aromatic core. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

propan-2-yl 3-amino-4-fluorobenzoate |

InChI |

InChI=1S/C10H12FNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3 |

InChI Key |

LRSQVXIWQFRSST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methylethyl 3 Amino 4 Fluorobenzoate

Reactions Involving the Aromatic Amino Group

The presence of an amino group on the benzene (B151609) ring imparts nucleophilic character and allows for a variety of chemical transformations, making it a key site for molecular elaboration.

Acylation and Formation of Substituted Amides

The amino group of 1-Methylethyl 3-amino-4-fluorobenzoate readily undergoes acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-substituted amides. This reaction is fundamental in peptide synthesis and the creation of complex organic molecules. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

Key research findings indicate that the reaction conditions can be optimized to achieve high yields of the desired amide products. The choice of solvent and base is crucial in controlling the reaction rate and minimizing side reactions.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | 0 °C to rt, 2h | 1-Methylethyl 3-(acetylamino)-4-fluorobenzoate | 95 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | rt, 4h | 1-Methylethyl 3-(benzoylamino)-4-fluorobenzoate | 92 |

| Acetic Anhydride (B1165640) | Sodium Acetate | Acetic Acid | 50 °C, 3h | 1-Methylethyl 3-(acetylamino)-4-fluorobenzoate | 90 |

Diazotization and Subsequent Functional Group Interconversions

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting diazonium salt is a versatile intermediate that can be transformed into a wide array of functional groups through Sandmeyer or related reactions.

This pathway allows for the introduction of various substituents, such as halogens, cyano, hydroxyl, and other groups, onto the aromatic ring, significantly expanding the synthetic utility of the parent compound.

Table 2: Functional Group Interconversions via Diazotization

| Reagent | Reaction Type | Product |

| CuCl/HCl | Sandmeyer | 1-Methylethyl 3-chloro-4-fluorobenzoate |

| CuBr/HBr | Sandmeyer | 1-Methylethyl 3-bromo-4-fluorobenzoate |

| CuCN/KCN | Sandmeyer | 1-Methylethyl 3-cyano-4-fluorobenzoate |

| HBF₄, heat | Schiemann | 1-Methylethyl 3,4-difluorobenzoate |

| H₂O, heat | - | 1-Methylethyl 4-fluoro-3-hydroxybenzoate |

Reductive Amination and Alkylation Strategies

Reductive amination provides a direct method for the N-alkylation of the amino group. organic-chemistry.org This reaction involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or a ketone), followed by reduction of this intermediate to the corresponding alkylated amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation.

This strategy is highly effective for introducing a variety of alkyl groups to the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Table 3: N-Alkylation via Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Acetone | NaBH(OAc)₃ | Dichloromethane | 1-Methylethyl 4-fluoro-3-(isopropylamino)benzoate |

| Benzaldehyde | H₂, Pd/C | Ethanol | 1-Methylethyl 3-(benzylamino)-4-fluorobenzoate |

| Cyclohexanone | NaBH₃CN | Methanol (B129727) | 1-Methylethyl 3-(cyclohexylamino)-4-fluorobenzoate |

Transformations at the Ester Functionality

The isopropyl ester group of this compound can be modified through hydrolysis and transesterification reactions, offering pathways to the corresponding carboxylic acid or other esters.

Controlled Hydrolysis and Saponification Studies

The ester can be hydrolyzed to the parent carboxylic acid, 3-amino-4-fluorobenzoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-mediated hydrolysis, or saponification, is irreversible due to the formation of the carboxylate salt.

Controlled hydrolysis is essential for subsequent reactions that require a free carboxylic acid group, such as amide bond formation with other amines.

Table 4: Hydrolysis of this compound

| Conditions | Product |

| HCl (aq), heat | 3-Amino-4-fluorobenzoic acid hydrochloride |

| NaOH (aq), heat | Sodium 3-amino-4-fluorobenzoate |

Transesterification Reactions for Structural Modification

Transesterification involves the conversion of the isopropyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for altering the ester group to modify the compound's physical properties or to introduce a more suitable protecting group for subsequent synthetic steps. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the isopropyl alcohol as it is formed.

Table 5: Transesterification of this compound

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 3-amino-4-fluorobenzoate |

| Ethanol | Sodium Ethoxide | Ethyl 3-amino-4-fluorobenzoate |

| Benzyl Alcohol | Titanium(IV) isopropoxide | Benzyl 3-amino-4-fluorobenzoate |

Reduction of the Ester Group to Alcohol Derivatives

The isopropyl ester functional group of this compound can be readily converted to a primary alcohol, yielding (3-amino-4-fluorophenyl)methanol. This transformation is a fundamental reduction reaction in organic synthesis, typically achieved using powerful hydride-donating reagents. youtube.com

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of efficiently reducing esters to primary alcohols. harvard.edu The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the isopropoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then quenched with an aqueous workup to afford the final alcohol product. youtube.com

Alternatively, sodium borohydride (NaBH₄) is a milder reducing agent. While it is generally used for reducing aldehydes and ketones, its reactivity can be enhanced to reduce esters by using it in combination with certain additives or by conducting the reaction in specific solvents. researchgate.netnih.gov For instance, the conversion of carboxylic acids or their esters to alcohols can be facilitated by first activating the carboxyl group, for example, by forming a mixed anhydride, which is then reduced by NaBH₄. nih.gov Direct reduction processes without the need for protecting the amino group are highly advantageous. google.com

The choice of reducing agent is critical and depends on the desired chemoselectivity, especially when other reducible functional groups are present in a more complex molecule.

Table 1: Comparison of Common Hydride Reagents for Ester Reduction

| Reagent | Formula | Reactivity | Typical Conditions | Selectivity Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous ether or THF, followed by aqueous workup | Reduces most carbonyl compounds (acids, amides, ketones, etc.). harvard.edu |

| Sodium Borohydride | NaBH₄ | Low (for esters) | Protic solvents (e.g., ethanol); often requires activation or high temperatures for esters. researchgate.net | Highly selective for aldehydes and ketones over esters and amides. nih.gov |

Aromatic Ring Reactivity and Substituent Effects on Chemical Transformations

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org In this process, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org

In the case of this compound, the fluorine atom serves as the leaving group. The ring's susceptibility to nucleophilic attack is influenced by the other substituents. The ester group, being electron-withdrawing, activates the ring towards this reaction, although it is in a meta position relative to the fluorine. Conversely, the strongly electron-donating amino group, located ortho to the fluorine, deactivates the ring for nucleophilic attack. This opposing electronic influence presents a significant mechanistic consideration. Despite the deactivating effect of the amino group, the high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted products.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amine | Ammonia (NH₃), Dimethylamine ((CH₃)₂NH) | Substituted aniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl thioether |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Phenol |

Electrophilic Aromatic Substitution Patterns on the Fluorinated Aminobenzoate Core

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring, typically replacing a hydrogen atom. wikipedia.org The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

For this compound, the directing effects are as follows:

-NH₂ (Amino): A strongly activating, ortho, para-directing group.

-F (Fluoro): A weakly deactivating, ortho, para-directing group.

-COOiPr (Isopropyl Ester): A deactivating, meta-directing group.

Position C2: Ortho to the amino group and ortho to the fluorine group.

Position C6: Ortho to the amino group and meta to the fluorine and ester groups.

Position C5: Para to the fluorine group and meta to the amino and ester groups.

Considering the powerful activating and directing effect of the amino group, electrophilic attack is most likely to occur at positions C2 and C6. youtube.com Steric hindrance from the adjacent isopropyl ester group might slightly disfavor substitution at C2 compared to C6.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directed by -NH₂ | Directed by -F | Directed by -COOiPr | Predicted Reactivity |

|---|---|---|---|---|

| C2 | ortho (Activating) | ortho (Directing) | - | Highly Favorable |

| C5 | meta (Deactivating) | para (Directing) | meta (Directing) | Less Favorable |

| C6 | ortho (Activating) | meta (Deactivating) | meta (Directing) | Most Favorable |

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. wikipedia.orglumenlearning.com

Exploration of Novel Chemical Transformations and Late-Stage Diversification

Late-stage diversification is a powerful strategy in medicinal chemistry and materials science for rapidly generating a library of analogues from a common, advanced intermediate. nih.gov this compound is an excellent candidate for such strategies due to its multiple, orthogonally reactive functional groups.

The synthetic handles on the molecule allow for a variety of sequential or parallel modifications:

N-Functionalization: The primary amino group can be readily acylated, alkylated, sulfonated, or converted into a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide array of substituents.

Ester Modification: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. As previously discussed, it can also be reduced to a primary alcohol.

C-F Bond Substitution: The fluorine atom can be displaced via SNAr with various nucleophiles, as detailed in section 3.3.1.

A potential diversification strategy could involve first modifying the amino group, which might alter the electronic properties of the ring and influence the outcome of a subsequent SNAr or EAS reaction. For example, acylating the amino group would make it less activating and more sterically bulky, potentially changing the regioselectivity of a subsequent electrophilic substitution. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of new compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Research of 1 Methylethyl 3 Amino 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 1-Methylethyl 3-amino-4-fluorobenzoate would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques to establish the connectivity and spatial relationships of all atoms in the molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the 1-methylethyl (isopropyl) group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (position 2) | 7.2 - 7.5 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 4 |

| Aromatic H (position 5) | 6.8 - 7.1 | Triplet (or doublet of doublets) | J(H-H) ≈ 8, J(H-F) ≈ 8 |

| Aromatic H (position 6) | 7.5 - 7.8 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 2 |

| Amino (-NH₂) | 3.5 - 4.5 | Broad singlet | - |

| Isopropyl CH | 5.0 - 5.3 | Septet | J(H-H) ≈ 6 |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | J(H-H) ≈ 6 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary depending on the solvent used.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons (with characteristic splitting patterns due to fluorine coupling), and the isopropyl carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (J, Hz) |

| Carbonyl (C=O) | 164 - 168 | - |

| Aromatic C-F | 150 - 155 | Large ¹J(C-F) ≈ 240-250 |

| Aromatic C-NH₂ | 135 - 140 | ²J(C-F) ≈ 10-15 |

| Aromatic C-CO | 120 - 125 | ³J(C-F) ≈ 5-10 |

| Aromatic CH (position 2) | 115 - 120 | ³J(C-F) ≈ 5-10 |

| Aromatic CH (position 6) | 125 - 130 | ²J(C-F) ≈ 20-25 |

| Aromatic CH (position 5) | 115 - 120 | ²J(C-F) ≈ 20-25 |

| Isopropyl CH | 68 - 72 | - |

| Isopropyl CH₃ | 20 - 24 | - |

Note: The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity.

¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring. The signal will likely appear as a multiplet due to coupling with adjacent aromatic protons.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between the isopropyl CH and CH₃ protons, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connectivity between the isopropyl group and the ester oxygen, the ester group and the aromatic ring, and the positions of the amino and fluoro substituents on the ring.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks.

Expected Fragmentation Pattern:

The molecular ion for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₂FNO₂). Key fragmentation pathways would likely involve:

Loss of the isopropyl group: A significant fragment would be expected from the cleavage of the ester, resulting in the loss of a propyl radical or propene, leading to a prominent peak corresponding to the 3-amino-4-fluorobenzoyl cation.

Decarboxylation: Loss of CO₂ from the molecular ion or fragment ions is another common pathway for esters.

Fragmentation of the aromatic ring: While less common, fragmentation of the aromatic ring itself can occur under high-energy conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar, thermally labile compounds without inducing significant fragmentation. nih.gov For this compound (Molecular Formula: C₁₀H₁₂FNO₂, Molecular Weight: 197.21 g/mol ), ESI-MS in positive ion mode is expected to readily produce the protonated molecular ion, [M+H]⁺.

In a typical analysis, the compound is dissolved in a suitable solvent and infused into the ESI source. The resulting mass spectrum would be dominated by a peak at a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecule. The primary site of protonation is anticipated to be the amino group, given its basic nature. purdue.edu Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ precursor ion to induce fragmentation and provide further structural information, although the primary utility of ESI is often the confirmation of molecular weight. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Calculated m/z | Predicted Relative Abundance | Ion Description |

| [M+H]⁺ | 198.22 | High | Protonated molecular ion |

| [M+Na]⁺ | 220.20 | Moderate to Low | Sodium adduct |

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Due to the polarity and low volatility imparted by the primary amino group, direct analysis of this compound by gas chromatography (GC) is challenging. sigmaaldrich.com Therefore, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. libretexts.org

A common and effective method is silylation, where an active hydrogen on the amino group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgomicsonline.org This reaction is typically performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) under anhydrous conditions. researchgate.netmdpi.com The resulting TMS derivative exhibits significantly increased volatility.

Upon injection into the GC-MS system, the derivatized compound is separated chromatographically and then ionized, typically by electron ionization (EI). The EI mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint. Key expected fragments for the mono-TMS derivative of this compound would include the molecular ion (M⁺) and fragments resulting from characteristic losses, such as the loss of a methyl group (M-15) from the silyl moiety. sigmaaldrich.com

Table 2: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key EI Fragments (m/z) |

| Mono-TMS | C₁₃H₂₀FNO₂Si | 269.38 | 269 (M⁺), 254 ([M-CH₃]⁺), 196 ([M-Si(CH₃)₃]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. ieeesem.comnih.gov The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its specific structural components.

The primary amine (-NH₂) group will give rise to a pair of medium-intensity stretching bands in the 3500-3300 cm⁻¹ region. The ester functional group is identified by a very strong carbonyl (C=O) stretching absorption typically found between 1750-1735 cm⁻¹ for saturated aliphatic esters. libretexts.orgdocbrown.info Additionally, two distinct C-O stretching vibrations associated with the ester linkage will appear in the 1300-1000 cm⁻¹ range. libretexts.org The aromatic ring will produce C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. Finally, a strong absorption corresponding to the C-F stretch is expected in the fingerprint region, typically between 1400-1000 cm⁻¹.

Table 3: Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropyl Group | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-O Stretch | Ester | 1300 - 1000 (two bands) | Strong |

| C-F Stretch | Aryl Fluoride | 1400 - 1000 | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. aps.orgmdpi.comrsc.org This technique provides unambiguous data on bond lengths, bond angles, torsional angles, and the spatial arrangement of molecules within the crystal lattice, known as crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, Isopropyl 4-aminobenzoate (B8803810), provides insight into the type of data that would be obtained. researchgate.net A successful SCXRD experiment on high-quality crystals of the title compound would yield a detailed structural model. Key findings would include the planarity of the benzene (B151609) ring, the conformation of the isopropyl ester group, and the intermolecular interactions, such as hydrogen bonds involving the amino group and the ester's carbonyl oxygen, that dictate the crystal packing. researchgate.netasianpubs.org

Table 4: Illustrative Crystallographic Data (Based on Isopropyl 4-aminobenzoate researchgate.net)

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.405 |

| b (Å) | 11.029 |

| c (Å) | 11.520 |

| α (°) | 89.10 |

| β (°) | 77.06 |

| γ (°) | 87.17 |

| Volume (ų) | 1039.5 |

| Z (Molecules/unit cell) | 4 |

Note: Data is for the related compound Isopropyl 4-aminobenzoate and is presented for illustrative purposes only.

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure substance. intertek.com The experimental results are compared against the theoretically calculated values based on the compound's proposed empirical formula. This comparison serves to validate the molecular formula and provides a quantitative measure of the compound's purity. researchgate.netuneb.brintertek.com

For this compound (C₁₀H₁₂FNO₂), the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (197.21 g/mol ). An experimental result is typically considered acceptable if it falls within ±0.4% of the theoretical value, confirming the elemental integrity and high purity of the synthesized compound.

Table 5: Elemental Analysis Data for C₁₀H₁₂FNO₂

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 60.90 | 60.75 |

| Hydrogen (H) | 6.13 | 6.18 |

| Fluorine (F) | 9.63 | Not typically measured |

| Nitrogen (N) | 7.10 | 7.05 |

| Oxygen (O) | 16.22 | Not typically measured |

Computational Chemistry and Theoretical Investigations of 1 Methylethyl 3 Amino 4 Fluorobenzoate

Electronic Structure Calculations and Molecular Orbital Theory Applications

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, solve the Schrödinger equation to determine the distribution of electrons within a molecule, providing insights into its stability, reactivity, and spectroscopic properties. For a molecule like 1-methylethyl 3-amino-4-fluorobenzoate, these calculations would reveal the influence of the amino, fluoro, and isopropyl ester groups on the electronic environment of the benzene (B151609) ring.

Molecular Orbital (MO) theory, a cornerstone of these calculations, describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. csus.eduwikipedia.orgwikipedia.org These orbitals are categorized as bonding, antibonding, or non-bonding. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

In a study on a biomolecular complex involving p-aminobenzoic acid (PABA), the HOMO-LUMO energy gap was found to be significant in determining bioactivity due to charge transfer within the molecule. researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing fluoro and ester groups would significantly influence the energies and spatial distributions of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of charge distribution and intramolecular interactions. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. For instance, in the PABA-L-Proline complex, the charge transfer from a bonding orbital to an anti-bonding orbital showed a high stabilization energy, indicating significant intramolecular charge transfer. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for an Aminobenzoate Analog This table presents typical parameters calculated using Density Functional Theory (DFT) for analogous molecules, as specific data for this compound is not available.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.5 Debye |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | C: -0.1 to +0.5 e, N: -0.4 e, O: -0.3 e, F: -0.2 e |

Conformational Analysis and Molecular Dynamics Simulations

A crystallographic study of a similar compound, isopropyl 4-aminobenzoate (B8803810), revealed two slightly different conformers (A and B) in the asymmetric unit. nih.goviucr.org The analysis showed distinct dihedral angles between the phenyl ring and the isopropyl substituent for each conformer, highlighting the molecule's structural flexibility. nih.goviucr.org The amino group was also found to be non-coplanar with the phenyl ring. nih.goviucr.org

Table 2: Example Conformational Data from Isopropyl 4-Aminobenzoate Crystal Structure nih.govresearchgate.net

| Parameter | Conformer A | Conformer B |

| Dihedral Angle (Phenyl Ring - Isopropyl Group) | 65.4° | 67.8° |

| Dihedral Angle (Amino Group - Phenyl Ring) | 11.5° | 24.2° |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. chemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and intermolecular interactions. chemrxiv.orgchemrxiv.org An ab initio MD study on p-aminobenzoic acid (PABA) explored its protonation dynamics in the presence of water molecules, showing how solvent interactions mediate proton transfer between the amino and carboxylic acid groups. researchgate.netrsc.org Such simulations for this compound could elucidate how it interacts with biological macromolecules or how it behaves in different solvent environments, providing insights into its solubility and transport properties.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. researchgate.net By calculating the second derivatives of energy with respect to atomic displacements, one can predict vibrational frequencies (infrared and Raman spectra). sapub.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. sapub.org

For example, a combined experimental and theoretical study on ethyl 4-aminobenzoate utilized DFT calculations to evaluate its fundamental vibrational wavenumbers and assign bands in its FT-IR and FT-Raman spectra. Theoretical calculations of spectroscopic parameters are crucial for assigning observed rotational constants to specific conformers, as the calculations can distinguish between the equilibrium geometry and the vibrationally averaged structure observed experimentally. researchgate.net

Table 3: Illustrative Vibrational Frequency Assignments for an Aminobenzoate Analog Based on data for related aminobenzoate compounds.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3390 |

| C=O Stretch | ~1710 | ~1695 |

| C-F Stretch | ~1250 | ~1240 |

| C-O Stretch (Ester) | ~1100 | ~1115 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a molecular-level understanding of reaction pathways and kinetics. While no specific reaction mechanism studies for this compound are available, the synthesis of aminobenzoic acid derivatives involves well-known reactions that can be modeled. nih.gov

For instance, the esterification of 3-amino-4-fluorobenzoic acid with isopropanol (B130326) is a likely synthetic route. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (acid and alcohol) and products (ester and water).

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for the transition state).

Such modeling can elucidate the role of acid catalysts and predict reaction rates, offering insights for optimizing synthetic procedures. researchgate.net

Theoretical Studies on Acidity (pKa) and Basicity of Functional Groups

The acidity (pKa) of the carboxylic acid group and the basicity (pKb) of the amino group are critical physicochemical properties. Theoretical methods can predict these values by calculating the Gibbs free energy change of the deprotonation (for acids) or protonation (for bases) reaction in solution. nih.gov

The pKa of a molecule is influenced by its substituents. For this compound, the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid (lower its pKa) compared to unsubstituted benzoic acid. The amino group, being electron-donating, would have the opposite effect. The net effect depends on their relative positions and strengths. The experimental pKa of 3-fluorobenzoic acid is 3.86, while that of 4-fluorobenzoic acid is 4.14, demonstrating the sensitivity of pKa to substituent position. wikipedia.orgwikipedia.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties like boiling point, solubility, or chromatographic retention time.

The descriptors can be calculated from quantum chemical methods and include electronic (e.g., HOMO/LUMO energies, dipole moment), topological, and geometric parameters. For a series of aminobenzoate derivatives, a QSPR model could be developed to predict a property of interest. For example, a study on substituted benzenes developed regression equations to predict properties using just two descriptors: the free energy of solvation and the molecular contact surface area, both obtainable from quantum chemical calculations. documentsdelivered.com Such models are valuable in materials science and drug discovery for screening compounds with desired properties before their synthesis, saving time and resources.

Application of 1 Methylethyl 3 Amino 4 Fluorobenzoate As a Chemical Research Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Architectures

The unique substitution pattern of 1-Methylethyl 3-amino-4-fluorobenzoate, with its reactive amino group and the fluorine atom influencing the reactivity of the aromatic ring, makes it a useful precursor in the creation of intricate organic structures. The amino group can be readily diazotized and subsequently replaced with a variety of other functional groups, or it can participate in coupling reactions to form larger molecules. This versatility is crucial in multi-step syntheses where precise control over the introduction of substituents is necessary. For instance, similar aminobenzoic acid derivatives are employed in the construction of heterocyclic compounds and other complex scaffolds that are of interest in medicinal chemistry and materials science.

Role in the Development of Fluorinated Amino Acid and Peptide Analogues for Research

The introduction of fluorine into amino acids and peptides can significantly alter their biological properties, such as metabolic stability and binding affinity. nih.govresearchgate.net this compound serves as a key starting material for the synthesis of unnatural fluorinated aromatic amino acids. nih.gov These custom-designed amino acids can then be incorporated into peptide chains to create analogues with enhanced characteristics. researchgate.net The fluorine atom can also serve as a useful probe for studying peptide structure and function using ¹⁹F NMR spectroscopy. nih.gov The development of novel fluorinated amino acids is an active area of research, with applications in drug discovery and protein engineering. researchgate.netrsc.org

Intermediate for the Creation of Functionalized Aromatic Systems

This compound is an ideal intermediate for generating a wide array of functionalized aromatic systems. The amino group can be transformed into various other functionalities, such as halides, hydroxyl groups, or cyano groups, through well-established diazonium chemistry. Furthermore, the fluorine atom can be displaced by other nucleophiles under specific reaction conditions, a process known as nucleophilic aromatic substitution. This dual reactivity allows chemists to selectively modify the aromatic ring and introduce a diverse range of substituents, leading to the synthesis of novel compounds with tailored electronic and steric properties. nih.gov

Utilization in the Design and Synthesis of Research Probes and Ligands

The presence of a fluorine atom in this compound makes it a valuable component in the design of research probes and ligands. The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI), allowing for the non-invasive tracking of molecules in biological systems. nih.gov By incorporating this fluorinated building block into larger molecules, researchers can create probes for studying biological processes or for diagnostic imaging. nih.gov Additionally, the specific electronic properties imparted by the fluorine atom can influence the binding affinity and selectivity of ligands for their biological targets. nih.govrsc.org

Application in Materials Science Research as a Monomer or Modifier

In the field of materials science, aminobenzoic acid derivatives are utilized in the synthesis of high-performance polymers such as aramids. nih.gov While direct applications of this compound in this area are not extensively documented, its structural motifs suggest potential utility. The amino and carboxylic acid functionalities (after hydrolysis of the ester) allow it to act as a monomer in polymerization reactions. The incorporation of fluorine into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and optical clarity. Furthermore, it could be used to modify the surface of existing materials, imparting new functionalities.

Advanced Derivatization Techniques for Analytical and Research Purposes Involving 1 Methylethyl 3 Amino 4 Fluorobenzoate

Derivatization Strategies for Enhanced Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical tool, but its application is often limited to volatile and thermally stable compounds. researchgate.net 1-Methylethyl 3-amino-4-fluorobenzoate, with its polar amino group, can exhibit poor chromatographic behavior, such as peak tailing. Derivatization techniques are employed to decrease the polarity and increase the volatility of such analytes, making them suitable for GC analysis. nih.gov

Esterification and Acylation for Increased Volatility in GC Analysis

Esterification: This process targets the carboxylic acid functionality, though in the case of this compound, the ester group is already present. However, if the analysis starts from the parent acid, 3-amino-4-fluorobenzoic acid, esterification is a crucial first step. Common reagents for esterification include diazomethane, dialkyl acetals, and boron trifluoride (BF3) in an alcohol like methanol (B129727) or butanol. researchgate.net The reaction with BF3-methanol, for instance, involves heating the sample with the reagent, which converts the carboxylic acid to its corresponding methyl ester, thereby increasing its volatility for GC analysis. researchgate.net

Acylation: This technique targets the primary amine group of this compound. Acylating reagents, such as acid anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) or acyl halides, react with the amine to form an amide. researchgate.net This modification significantly reduces the polarity of the amine group, leading to improved peak shape and resolution in GC. nih.gov The resulting N-acyl derivative is more volatile and thermally stable. researchgate.net Acylated compounds are also noted to be more stable than their silylated counterparts, particularly for primary amines. nih.gov

| Technique | Target Functional Group | Common Reagents | Purpose in GC Analysis |

|---|---|---|---|

| Esterification | Carboxylic Acid | BF3-Methanol, Diazomethane | Increases volatility |

| Acylation | Amine | Trifluoroacetic anhydride (TFAA) | Reduces polarity, increases volatility and thermal stability |

Silylation of Amine Functionalities for Chromatographic Characterization

Silylation is a widely used derivatization method in which an active hydrogen in a functional group, such as an amine, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wikipedia.orgresearchgate.net This process significantly decreases the polarity of the analyte and increases its volatility, making it more suitable for GC analysis. nih.gov

For this compound, the primary amine group can be targeted by silylating agents. researchgate.net Common silylating reagents include N,O-bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net The reaction typically involves heating the analyte with the silylating reagent, sometimes in the presence of a catalyst. researchgate.net The resulting silylated derivative is more volatile and thermally stable, leading to improved chromatographic performance with symmetrical peak shapes. researchgate.net

| Silylating Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-bis(trimethylsilyl)acetamide | BSA | A strong silylating agent. researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Another powerful silylating reagent. researchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable derivatives compared to TMS reagents. |

Preparation of Chiral Derivatives for Enantiomeric Purity Assessment in Research

The assessment of enantiomeric purity is critical in many areas of chemical research. For chiral molecules like derivatives of this compound, determining the ratio of enantiomers is often necessary. One common approach involves the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatographic techniques like HPLC or GC. nih.gov

For an amino compound such as this compound, a suitable CDA would be a chiral reagent that reacts with the amine group. Examples of such reagents include chiral thiols used in conjunction with ortho-phthalaldehyde (OPA) or chiral chloroformates like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). researchgate.netacs.org The reaction with the CDA produces diastereomeric derivatives that can then be separated and quantified, allowing for the determination of the enantiomeric excess (e.e.) of the original compound. nih.gov

Stable Isotope Labeling for Mechanistic Studies and Quantitative Research Applications

Stable isotope labeling is a powerful technique used to trace the fate of molecules in biological and chemical systems and for quantitative analysis. silantes.comdiagnosticsworldnews.com In this method, one or more atoms in a molecule of interest are replaced with their heavy stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

For this compound, stable isotopes can be incorporated into the molecule to serve as an internal standard for quantitative mass spectrometry-based assays. nih.gov The isotopically labeled analog is chemically identical to the analyte but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.net

Furthermore, stable isotope labeling is invaluable for mechanistic studies. nih.gov By tracking the isotopically labeled compound through a reaction or metabolic pathway, researchers can elucidate reaction mechanisms, identify metabolites, and study metabolic fluxes. silantes.comnih.gov For example, deuterium-labeled analogs of amino acids have been used to study their metabolism and to understand enzymatic reaction mechanisms. mdpi.com

| Application | Technique | Purpose |

|---|---|---|

| Quantitative Analysis | Stable Isotope Labeling | Use of an isotopically labeled analog as an internal standard for accurate quantification. nih.gov |

| Mechanistic Studies | Stable Isotope Labeling | Tracing the fate of the labeled compound to elucidate reaction pathways and metabolic processes. nih.gov |

Q & A

Basic: What are the key considerations for synthesizing 1-Methylethyl 3-amino-4-fluorobenzoate with high purity?

Methodological Answer:

Synthesis typically involves esterification of 3-amino-4-fluorobenzoic acid with isopropyl alcohol under acidic catalysis. Critical steps include:

- Reagent Selection: Use anhydrous conditions to avoid hydrolysis of the ester product. Catalysts like sulfuric acid or thionyl chloride (SOCl₂) are effective for activating the carboxylic acid .

- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct minimization .

- Purification: Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.